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Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia,
bipolar disorder, and major depressive disorder. As with any pharmaceutical active ingredient,
the presence of impurities, even in trace amounts, can affect the drug's efficacy and safety.
Therefore, the identification, characterization, and quantification of these impurities are critical
aspects of drug development and quality control. Nuclear Magnetic Resonance (NMR)
spectroscopy is a powerful and indispensable analytical technique for the structural elucidation
and quantification of organic molecules, making it ideally suited for the comprehensive
characterization of drug impurities.[1][2]

This document provides a detailed overview and protocols for the application of NMR
spectroscopy in the characterization of impurities in quetiapine. It covers both qualitative
structural elucidation using one-dimensional (1D) and two-dimensional (2D) NMR techniques,
as well as quantitative analysis (QNMR).

Common Impurities of Quetiapine
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Several process-related impurities and degradation products have been identified for
quetiapine. The structures of some common impurities are provided below. The unambiguous
identification of these and other unknown impurities is crucial and can be effectively achieved
using NMR.

Identified Quetiapine Impurities:

Desethanol Quetiapine: 2-[4-(dibenzo[b,f][3][4]thiazepin-11-yl)-1-piperazinyllethanol.[3][5]
e N-Formyl Piperazinyl Thiazepine: 11-[(N-formyl)-1-piperazinyl]-dibenzolb,f][3][4]thiazepine.[3]

e Quetiapine Carboxylate: 2-(2-hydroxyethoxy)ethyl-2-[2-[4-(dibenzolb,f][3][4]thiazepin-11-yI)-
piperazinyl]-1-carboxylate.[3][5]

o Ethylpiperazinyl Thiazepine: 11-[4-ethyl-1-piperazinyl]dibenzol[b,f][3][4]thiazepine.[3]

o Ethyl Quetiapine: 2-[2-(4-dibenzo[b,f][3][4]thiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl
ethanol.[3]

» Bis(dibenzo)piperazine (Quetiapine Impurity D): 1,4-bis[dibenzolb,f][3][4]thiazepine-11-
yl]piperazine.[3]

e Quetiapine N-oxide: 2-[2-(4-dibenzo[b,f][3][4]thiazepin-11-yl-piperazin-1-yl-1-
oxide)ethoxy]ethanol.

e Quetiapine S-oxide: 2-{2-[4-(5-0x0-5H-5A4-dibenzo[b,f][3][4]thiazepin-11-yl)-piperazin-1-
yllethoxy}ethanol.

Data Presentation: NMR Data of Quetiapine and
Selected Impurities

The following table summarizes the *H and *3C NMR chemical shift data for quetiapine and
some of its key impurities. This data is crucial for the identification of known impurities in a
sample.[3][5]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.ingentaconnect.com/contentone/govi/pharmaz/2008/00000063/00000001/art00003?crawler=true
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.ingentaconnect.com/contentone/govi/pharmaz/2008/00000063/00000001/art00003?crawler=true
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.researchgate.net/figure/Comparative-1-H-NMR-assignments-for-quetiapine-fumarate-and-its-impurities_tbl1_5581421
https://www.ingentaconnect.com/contentone/govi/pharmaz/2008/00000063/00000001/art00003?crawler=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Compound Name

'H NMR (6, ppm)

3C NMR (0, ppm)

Quetiapine

Aromatic: 6.8-7.5 (m, 8H),
Piperazine ring: 3.4-3.6 (m,
8H), Side chain: 2.5-2.8 (m,
2H), 3.5-3.8 (m, 6H), OH: ~4.6
(br s, 1H)

Aromatic: 121-154, Piperazine
ring: 47.4, 53.2, Side chain:
58.5,61.2,69.1, 72.4

Desethanol Quetiapine

Aromatic: 6.9-7.5 (m, 8H),
Piperazine ring: 3.70 (br s,
4H), 4.34 (br s, 4H), Side
chain: 3.39 (t), 3.89 (t)

Piperazine ring: 47.2, 53.5,
Side chain: 61.1, 73.1

Quetiapine Carboxylate

Aromatic: 6.9-7.5 (m, 8H),
Piperazine ring: 3.50-4.14 (m,
8H), Side chain protons

Additional quaternary carbon
at 161.5

Quetiapine N-oxide

Aromatic: 6.9-7.59 (m, 8H),
Aliphatic region downfield
shifted: 3.01-3.97

Piperazine carbons downfield
shifted to 63.85 and 69.42

Quetiapine S-oxide

Aromatic region downfield
shifted: 6.97-7.79, Aliphatic

region similar to quetiapine

Aromatic carbons upfield
shifted, e.g., 128.48 and
119.77

Note: Chemical shifts are dependent on the solvent and instrument frequency. The data

presented here is a general guide.

Experimental Protocols

Protocol 1: Identification and Structural Elucidation of
an Unknown Impurity

This protocol outlines the systematic approach to identify and elucidate the structure of an

unknown impurity in a quetiapine sample using a combination of 1D and 2D NMR techniques.

4.1.1. Sample Preparation
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« |solation (if necessary): If the impurity is present at a very low concentration, it may need to
be isolated and concentrated using techniques like preparative HPLC.

o Dissolution: Accurately weigh 5-25 mg of the quetiapine sample containing the impurity (or
the isolated impurity) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Methanol-da4) in a standard 5 mm NMR tube.[6] The choice of solvent is
critical to ensure good solubility and to avoid overlapping signals with the analyte.

o Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If
solid particles are present, filter the solution.[7]

 Internal Standard (Optional): For chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) can be added.[6]

4.1.2. NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400
MHz or higher) for optimal resolution and sensitivity.

e 1H NMR (Proton NMR):

o Purpose: To obtain an overview of the proton environment in the molecule, including
chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling).[4]

o Typical Parameters:

Pulse Program: zg30

Number of Scans (NS): 8-16 (adjust for concentration)

Relaxation Delay (D1): 1-2 seconds

Acquisition Time (AQ): 2-4 seconds

Spectral Width (SW): 16-20 ppm

e 13C NMR (Carbon NMRY):
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o Purpose: To identify the number of unique carbon atoms and their chemical environments

(e.g., aromatic, aliphatic, carbonyl).
o Typical Parameters:

Pulse Program: zgpg30 (with proton decoupling)

Number of Scans (NS): 1024 or more (due to low natural abundance of 13C)

Relaxation Delay (D1): 2 seconds

Spectral Width (SW): 200-240 ppm

o DEPT-135 (Distortionless Enhancement by Polarization Transfer):

o Purpose: To differentiate between CH, CHz, and CHs groups. CH and CHs signals will be
positive, while CHz signals will be negative. Quaternary carbons are not observed.

o Typical Parameters: Similar to 3C NMR, but with a DEPT pulse sequence.
e 2D COSY (Correlation Spectroscopy):

o Purpose: To identify proton-proton (*H-H) spin-spin coupling networks, typically through 2-
3 bonds. This helps in assembling molecular fragments.[4]

o Typical Parameters:
» Pulse Program: cosygpdf
» Number of Increments: 256-512 in the indirect dimension (t1)
» Number of Scans (NS): 2-4 per increment
e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify direct one-bond correlations between protons and their attached
carbons (*H-13C).[8]

o Typical Parameters:
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» Pulse Program: hsqcedetgpsisp2.2
= Number of Increments: 128-256 in t1

» Number of Scans (NS): 2-8 per increment

e 2D HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and
carbons (*H-13C). This is crucial for connecting molecular fragments and identifying
quaternary carbons.[8]

o Typical Parameters:
» Pulse Program: hmbcgplpndgf
» Number of Increments: 256-512 in t1
» Number of Scans (NS): 4-16 per increment
4.1.3. Data Processing and Structural Elucidation

e Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This
includes Fourier transformation, phase correction, baseline correction, and referencing.

e Analysis:

o Analyze the *H NMR spectrum to identify the number of protons, their multiplicities, and
integrations.

o Use the 3C and DEPT-135 spectra to determine the number and types of carbon atoms.
o Use the HSQC spectrum to assign protons to their directly attached carbons.

o Use the COSY spectrum to connect protons that are coupled to each other, building
structural fragments.

o Use the HMBC spectrum to connect these fragments and to assign quaternary carbons.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Combine all the information to propose a structure for the unknown impurity.

o Compare the proposed structure's NMR data with literature values if available.

Protocol 2: Quantitative Analysis of a Known Impurity by
gNMR

This protocol describes the quantification of a known impurity in a quetiapine sample using the
internal standard method.

4.2.1. Sample and Standard Preparation

o Selection of Internal Standard (IS): Choose a suitable internal standard that has the following
properties:

o High purity and chemically stable.

o Contains protons that resonate in a clear region of the *H NMR spectrum, away from the
signals of quetiapine and the impurity.

o Does not react with the sample or solvent.
o Good solubility in the chosen deuterated solvent.
o Examples: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.

» Accurate Weighing: Accurately weigh a specific amount of the quetiapine sample (containing
the impurity) and the internal standard into a vial. The ratio of the sample to the internal
standard should be chosen to give comparable signal intensities for the peaks to be
integrated.

o Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., using a
volumetric flask and a gas-tight syringe) and transfer to an NMR tube.

4.2.2. qNMR Data Acquisition

e 'H NMR Experiment:
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o Purpose: To acquire a high-quality *H NMR spectrum suitable for accurate integration.
o Critical Parameters for Quantification:

» Long Relaxation Delay (D1): Use a long D1 (e.g., 5 times the longest T1 relaxation time
of the signals of interest, typically > 30 seconds) to ensure complete relaxation of all
protons, leading to accurate integrations.

» 90° Pulse Angle: Use a calibrated 90° pulse angle to maximize the signal.

» High Number of Scans (NS): A higher number of scans (e.g., 64 or more) is required to
achieve a good signal-to-noise ratio, especially for low-level impurities.

» Wide Spectral Width (SW): Ensure the spectral width covers all signals of interest.
4.2.3. Data Processing and Calculation
» Processing: Process the spectrum with careful attention to phase and baseline correction.

¢ Integration: Integrate a well-resolved, characteristic signal for the impurity and a signal for
the internal standard.

e Calculation: The concentration of the impurity can be calculated using the following formula:

Cimpurity = (limpurity / Nimpurity) * (NIS / lIS) * (MWimpurity / MWIS) * (mIS / msample) *
PIS

Where:

o Cimpurity = Concentration of the impurity (in % w/w)

[e]

| = Integral value of the signal

o

N = Number of protons giving rise to the signal

[¢]

MW = Molecular weight

o M = mass
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o P = Purity of the internal standard

o Subscripts "impurity", "IS", and "sample" refer to the impurity, internal standard, and the
total sample, respectively.
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Caption: Workflow for Quetiapine Impurity Characterization by NMR.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b030381?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2D NMR

1D NMR

1H NMR
(Proton Count, Multiplicity)
3C & DEPT
(Carbon Count & Type)

cosy
(*H-H Correlation)

Connects fragments HMBC

(*H-22C Long-Range Correlation)

Identifies coupled protons

Defines overall connectivity

[ Proposed Impurity Structure

HSQC
(*H-13C Direct Correlation)

Assigns protonated carbons

Click to download full resolution via product page

Caption: Logic of 2D NMR for Structural Elucidation. Caption: Logic of 2D NMR for Structural
Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Nuclear Magnetic Resonance (NMR) in
the Characterization of Quetiapine Impurities]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b030381#application-of-nmr-in-quetiapine-impurity-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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